molecular formula C7H2BrF6N B2878367 5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine CAS No. 2416235-03-3

5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine

Cat. No.: B2878367
CAS No.: 2416235-03-3
M. Wt: 293.994
InChI Key: OPTMSSGZYPULEC-UHFFFAOYSA-N
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Description

5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine: is an organic compound with the molecular formula C7H2BrF6N and a molecular weight of 293.99 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine, fluorine, and pentafluoroethyl groups makes it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine typically involves the halogenation of pyridine derivatives. . The reaction conditions often require the use of strong bases and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the substitution.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Properties

IUPAC Name

5-bromo-2-fluoro-3-(1,1,2,2,2-pentafluoroethyl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF6N/c8-3-1-4(5(9)15-2-3)6(10,11)7(12,13)14/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPTMSSGZYPULEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(C(F)(F)F)(F)F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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